(2S)-3-(4-hydroxyphenyl)-2-(2-hydroxypropanoylamino)propanoic acid
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Overview
Description
(2S)-3-(4-hydroxyphenyl)-2-(2-hydroxypropanoylamino)propanoic acid is a chiral amino acid derivative This compound is characterized by the presence of a hydroxyphenyl group and a hydroxypropanoylamino group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(4-hydroxyphenyl)-2-(2-hydroxypropanoylamino)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and L-serine.
Condensation Reaction: The 4-hydroxybenzaldehyde undergoes a condensation reaction with L-serine in the presence of a suitable catalyst to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-(4-hydroxyphenyl)-2-(2-hydroxypropanoylamino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Ethers or esters.
Scientific Research Applications
(2S)-3-(4-hydroxyphenyl)-2-(2-hydroxypropanoylamino)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-3-(4-hydroxyphenyl)-2-(2-hydroxypropanoylamino)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic pathways.
Pathways: It can modulate biochemical pathways by acting as a substrate or inhibitor, influencing the activity of key enzymes.
Comparison with Similar Compounds
Similar Compounds
(2S)-3-(4-hydroxyphenyl)-2-[(trifluoroacetyl)amino]propanoic acid: This compound has a trifluoroacetyl group instead of a hydroxypropanoylamino group, which alters its chemical properties and reactivity.
2-Hydroxy-3-(2-hydroxyphenyl)propanoic acid: This compound has a different substitution pattern on the phenyl ring, affecting its biological activity.
Properties
Molecular Formula |
C12H15NO5 |
---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-(2-hydroxypropanoylamino)propanoic acid |
InChI |
InChI=1S/C12H15NO5/c1-7(14)11(16)13-10(12(17)18)6-8-2-4-9(15)5-3-8/h2-5,7,10,14-15H,6H2,1H3,(H,13,16)(H,17,18)/t7?,10-/m0/s1 |
InChI Key |
XBOGARDIMVJTKF-MHPPCMCBSA-N |
Isomeric SMILES |
CC(C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)O |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)O |
Origin of Product |
United States |
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